molecular formula C14H17N5O B3019600 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1421524-80-2

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B3019600
CAS RN: 1421524-80-2
M. Wt: 271.324
InChI Key: FXUMDXSAYUBDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .

Mechanism of Action

P4E acts as an agonist at the dopamine D4 receptor, which leads to the activation of downstream signaling pathways. This results in a range of physiological effects, including the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
P4E has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of gene expression, and the modulation of neuronal activity. These effects make P4E a valuable tool for studying the role of dopamine D4 receptors in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using P4E in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to selectively study the role of this receptor in various physiological processes. However, one limitation of using P4E is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several future directions for research on P4E, including the development of more potent analogs, the investigation of the role of dopamine D4 receptors in various disease states, and the exploration of the potential therapeutic applications of P4E and its analogs. Additionally, further research is needed to fully understand the mechanism of action of P4E and its effects on various physiological processes.

Synthesis Methods

The synthesis of P4E involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine with potassium tert-butoxide. This is followed by the reaction of the resulting compound with 2-butanone to yield P4E.

Scientific Research Applications

P4E has been used extensively in scientific research due to its ability to selectively bind to the dopamine D4 receptor. This receptor is known to play a crucial role in the regulation of various physiological processes, including motor control, cognition, and emotion.

properties

IUPAC Name

1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-12(20)17-6-8-19(9-7-17)14-10-13(15-11-16-14)18-4-2-3-5-18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMDXSAYUBDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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